Photoacoustic contrast agent-2 (acetate)

Description

Overview of Photoacoustic Imaging Principles

Photoacoustic imaging (PAI), also known as optoacoustic imaging, is a hybrid biomedical imaging modality that combines the principles of optical absorption and ultrasonic detection. numberanalytics.comwikipedia.org The technique is based on the photoacoustic effect, a phenomenon first observed by Alexander Graham Bell in 1880. numberanalytics.comresearchgate.net The process begins with the delivery of non-ionizing, short laser pulses into biological tissues. wikipedia.orgnih.gov

Molecules within the tissue, known as chromophores, absorb this light energy. numberanalytics.com The absorbed energy is converted into heat, leading to a rapid, localized temperature increase and subsequent transient thermoelastic expansion. wikipedia.orgvisualsonics.com This expansion generates wideband ultrasonic pressure waves that propagate through the tissue. wikipedia.orgradiopaedia.org These acoustic waves are then detected by ultrasonic transducers positioned on the tissue surface. numberanalytics.comvisualsonics.com By analyzing the detected acoustic signals, a 2D or 3D image representing the optical absorption distribution within the tissue can be reconstructed. wikipedia.org

A key advantage of PAI is its ability to merge the high contrast and sensitivity of optical imaging with the high spatial resolution and deeper penetration of ultrasound imaging. visualsonics.comnih.gov Unlike pure optical methods that are limited by strong light scattering in tissue, PAI leverages acoustic waves, which scatter significantly less, enabling clearer imaging at greater depths. caltech.eduutwente.nl The technique can provide functional information related to physiological properties, such as hemoglobin concentration and oxygen saturation, based on the distinct optical absorption spectra of endogenous molecules. wikipedia.orgcaltech.edu

Significance of Exogenous Contrast Agents in Photoacoustic Imaging Research

While PAI can utilize the optical absorption of endogenous molecules like hemoglobin and melanin (B1238610) to generate contrast, the signals produced may not be sufficient for all research applications, particularly for early-phase tumor imaging. nih.govradiopaedia.org To overcome these limitations and enhance image quality, exogenous contrast agents are frequently employed. nih.govnih.gov These are externally administered substances designed to provide stronger photoacoustic signals and improve the contrast-to-noise ratio (CNR) compared to naturally occurring chromophores. nih.govmdpi.com

The primary role of exogenous agents is to augment the imaging contrast, break through the imaging depth limit, and enable the visualization of specific biological targets with greater clarity. nih.govmdpi.com By designing agents that absorb light strongly in the near-infrared (NIR) window (typically 650-1700 nm), where light absorption by endogenous molecules like hemoglobin and water is minimal, researchers can achieve greater tissue penetration depth. nih.govnih.gov

Furthermore, exogenous contrast agents are crucial for molecular imaging. mdpi.com They can be functionalized by attaching targeting moieties (ligands) that bind to specific receptors on cells or tissues. mdpi.comucl.ac.uk This allows for the precise localization and tracking of molecular and cellular processes, offering powerful tools for early disease diagnosis, lesion localization, and monitoring biological pathways in living organisms. nih.govmdpi.com

General Classification of Photoacoustic Contrast Agents for Research

Exogenous photoacoustic contrast agents are a diverse group of materials that can be broadly categorized based on their chemical composition and structure. The main classes used in research include organic dyes, nanoparticles, and genetically expressible reporters. nih.govnih.govucl.ac.uk

Organic Dyes: This class includes small molecule dyes, which were among the first types of contrast agents developed. nih.govnih.gov Many are fluorescent molecules with well-defined absorption peaks. nih.govscispace.com Examples approved by the FDA for other clinical uses, such as Indocyanine green (ICG) and Methylene blue, have been adapted for PAI research due to their favorable absorption properties in the NIR region. radiopaedia.orgnih.gov Their small size generally allows for good biocompatibility and rapid clearance from the body. ucl.ac.uk

Nanoparticles: Representing the largest and most flexible class of PAI contrast agents, nanoparticles offer high chemical and physical tunability. ucl.ac.ukscispace.com Their optical properties can be adjusted based on size, shape, and composition. nih.gov This category is further subdivided:

Metallic/Inorganic Nanoparticles: Noble metal nanoparticles, particularly those made of gold (e.g., nanorods, nanoshells) and silver, are widely used due to their strong surface plasmon resonance (SPR), which results in optical absorption orders of magnitude higher than traditional dyes. nih.gov Other inorganic materials like copper sulfide (B99878) nanoparticles and quantum dots are also being investigated. nih.govmdpi.com

Organic Nanostructures: This group includes semiconducting polymer nanoparticles (SPNs), which offer high photostability and biocompatibility. nih.govresearchgate.net Their broad absorption spectra can be an advantage, though it may hinder multiplexed imaging of multiple targets. nih.gov

Genetically Expressible Reporters: A more advanced approach involves using reporter genes that produce proteins with inherent optical absorption, such as phytochromes. ucl.ac.ukvisualsonics.com These photosensory receptors can bind with naturally occurring molecules in the body to become photoacoustically active, allowing for the imaging of gene expression and other cellular functions in vivo. ucl.ac.uk

The table below provides an illustrative comparison of different classes of photoacoustic contrast agents.

| Agent Class | Examples | Key Research Advantages | Key Research Limitations |

| Organic Dyes | Indocyanine Green (ICG), Methylene Blue (MB) | Small size, good biocompatibility, rapid clearance. nih.govucl.ac.uk | Lower molar extinction coefficient, potential for photobleaching. ucl.ac.uk |

| Metallic Nanoparticles | Gold Nanorods (AuNRs), Copper Sulfide (CuS) NPs | High absorption efficiency, tunable optical properties. nih.govresearchgate.net | Potential for cytotoxicity, longer retention in the body. nih.govmdpi.com |

| Organic Nanoparticles | Semiconducting Polymer Nanoparticles (SPNs) | High photostability, good biocompatibility. nih.govresearchgate.net | Broad absorption spectra can limit multiplexed imaging. nih.gov |

| Genetic Reporters | Phytochrome-based proteins (e.g., iRFP) | Enables imaging of gene expression, non-invasive longitudinal studies. ucl.ac.uk | Requires genetic modification of target cells. ucl.ac.uk |

Historical Context and Evolution of Photoacoustic Contrast Agent Development in Research

The history of photoacoustic imaging is rooted in the discovery of the photoacoustic effect by Alexander Graham Bell in 1880, who found that sound could be generated by absorbing modulated light. researchgate.netoptica.org However, the application of this phenomenon to biomedical imaging did not gain significant momentum until more than a century later, with major developments occurring at the turn of the 21st century. optica.orgresearchgate.net

The evolution of contrast agents for PAI began with the use of existing, clinically approved organic dyes. nih.gov Researchers leveraged compounds like Indocyanine green (ICG), initially used for fluorescence imaging, recognizing that their absorption in the NIR spectrum made them suitable for photoacoustic applications. nih.govmdpi.com These early studies demonstrated the potential of exogenous agents to visualize structures like the lymphatic system and bladder. nih.gov

The subsequent and most significant evolution in the field has been the development and exploration of nanomaterials. researchgate.net The 2000s saw a surge in research on plasmonic nanoparticles, especially gold-based structures like nanospheres, nanorods, and nanoshells. mdpi.com These agents offered unprecedented absorption cross-sections and the ability to tune the absorption peak to the desired NIR window by simply altering their shape and size. nih.gov This unlocked new capabilities for high-contrast imaging of vasculature and tumors in preclinical models. mdpi.com More recently, research has expanded into a wider array of materials, including inorganic nanoparticles like copper-based compounds and organic semiconducting polymer nanoparticles, to improve biocompatibility and extend absorption into the second near-infrared window (NIR-II, 1000–1700 nm) for even deeper tissue imaging. nih.govnih.gov

Properties

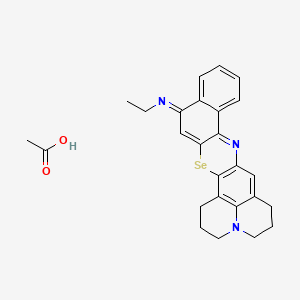

Molecular Formula |

C26H27N3O2Se |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

acetic acid;N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |

InChI |

InChI=1S/C24H23N3Se.C2H4O2/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;1-2(3)4/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;1H3,(H,3,4) |

InChI Key |

MMYMUMBSPNOLEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification Strategies for Photoacoustic Contrast Agent 2 Acetate

Synthetic Pathways for Photoacoustic Contrast Agent-2 (Acetate)

The synthesis of heptamethine cyanine (B1664457) dyes, the structural class to which Photoacoustic contrast agent-2 (acetate) belongs, typically involves the condensation of two heterocyclic precursors with a seven-carbon polymethine chain. While the precise synthetic route for Photoacoustic contrast agent-2 (acetate) is not extensively detailed in publicly available literature, general and well-established methods for creating similar cyanine dyes provide a strong basis for understanding its formation.

Precursor Chemistry and Reaction Mechanisms

The core synthesis of a heptamethine cyanine dye involves a multi-step process. A common strategy is the Fischer indole (B1671886) synthesis to create the indolenine precursors. mdpi.com This involves the reaction of a substituted phenylhydrazine (B124118) with a ketone, such as methyl isopropyl ketone, to form the indolenine ring. mdpi.com These precursors are then quaternized at the nitrogen atom.

The central polymethine bridge is typically formed by reacting the quaternized indolenine salts with a suitable C5-synthon, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline hydrochloride, in the presence of a base like sodium acetate (B1210297). mdpi.comacs.org The acetate ion acts as a catalyst in this condensation reaction. mdpi.comacs.orgnih.gov The reaction mechanism involves the deprotonation of the methyl group on the indolenine ring, which then acts as a nucleophile, attacking the polymethine chain precursor. A subsequent elimination of aniline (B41778) and water leads to the formation of the extended conjugated system of the heptamethine dye. nih.govacs.org

A modular approach to the synthesis of asymmetric cyanine dyes has also been described, which allows for the introduction of different functional groups in the final steps, thereby avoiding the degradation of sensitive functionalities at high temperatures. nih.govacs.org This involves synthesizing a carboxy-indolium precursor which can then be reacted with another indolenine derivative. nih.govacs.org

| Precursor Type | Example Compound | Role in Synthesis |

| Indolenine Heterocycle | 2,3,3-Trimethylindolenine | Forms the terminal heterocyclic systems of the cyanine dye. |

| Polymethine Bridge Precursor | N-[5-(phenylamino)-2,4-pentadienylidene]aniline hydrochloride | Provides the seven-carbon conjugated chain linking the two heterocycles. |

| Catalyst | Sodium Acetate | Facilitates the condensation reaction by acting as a base. mdpi.comacs.orgnih.gov |

This table presents typical precursors used in the synthesis of heptamethine cyanine dyes, the class to which Photoacoustic contrast agent-2 (acetate) likely belongs.

Purification and Isolation Methodologies in Synthesis

The purification of cyanine dyes is a critical step to ensure high purity for research and imaging applications. Due to the ionic nature and often high polarity of these compounds, purification can be challenging. nih.govacs.org Common impurities include unreacted precursors and side-products from undesired reactions.

A variety of chromatographic techniques are employed for the purification of cyanine dyes. High-performance liquid chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful method for separating the desired dye from impurities. acs.orgstanford.edu The use of a triethylammonium (B8662869) acetate (TEAA) buffer system is common in the HPLC purification of cyanine dyes. stanford.edu

Column chromatography is another widely used technique. column-chromatography.com For cyanine dyes, adsorbents like silica (B1680970) gel or alumina (B75360) are used. acs.orgcolumn-chromatography.com The choice of eluent is crucial; mixtures of polar solvents like dichloromethane (B109758) and methanol, sometimes with the addition of a small amount of a base like triethylamine, are often effective in eluting the positively charged dye from the column. acs.org

Sep-Pak cartridges containing a C18 stationary phase can be used for initial sample clean-up and desalting before final purification by HPLC. stanford.edu Lyophilization is often the final step to obtain the purified dye as a solid powder. stanford.edu

Rational Design Principles for Structural Optimization of Photoacoustic Contrast Agent-2 (Acetate)

The photoacoustic performance of a contrast agent is intrinsically linked to its chemical structure. Rational design and structural optimization are key to developing agents with enhanced photoacoustic signal generation, stability, and functionality.

Influence of Acetate Moiety on Photoacoustic Performance and Stability

While the primary role of acetate in the synthesis of many cyanine dyes is catalytic, the presence of an acetate counter-ion in the final product can influence its properties. The acetate moiety, being a carboxylate anion, can affect the solubility of the dye in different solvents. This can be particularly important for its behavior in biological media.

Strategies for Modifying Core Chromophore Structure for Photoacoustic Enhancement

The core chromophore of a heptamethine cyanine dye offers several avenues for structural modification to enhance its photoacoustic properties. The goal of these modifications is generally to increase the molar extinction coefficient, shift the absorption maximum to the desired near-infrared window (typically 700-900 nm), and maximize the non-radiative decay pathway that generates the photoacoustic signal, while minimizing fluorescence. mdpi.com

Key modification strategies include:

Extension of the Polymethine Chain: While Photoacoustic contrast agent-2 is a heptamethine cyanine, further extension of the conjugated polymethine chain can red-shift the absorption maximum to longer wavelengths, which is beneficial for deeper tissue imaging. mdpi.com

Modification of the Heterocyclic Rings: Altering the structure of the indolenine rings, for example by introducing electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the dye and thus its absorption spectrum and photoacoustic efficiency. rsc.org Ring fluorination has been explored to modify the photophysical properties of heptamethine cyanine dyes. rsc.org

Introduction of a Central Ring System: Incorporating a cyclic structure within the polymethine chain can increase the rigidity and photostability of the dye, which is often beneficial for photoacoustic imaging. researchgate.netlew.ro

| Modification Strategy | Effect on Photoacoustic Properties | Reference Example |

| Extension of Polymethine Chain | Red-shifts absorption, potentially increases molar extinction coefficient. | Longer-chain cyanine dyes |

| Ring Fluorination | Modulates electronic properties and photostability. | Ring-fluorinated heptamethine cyanine dyes rsc.org |

| Central Ring in Polymethine Chain | Increases rigidity and photostability, can enhance photoacoustic signal. | Heptamethine cyanine dyes with a cyclohexene (B86901) ring researchgate.netlew.ro |

| Altering N-alkyl substituents | Affects solubility and aggregation properties. | Symmetrical and asymmetrical cyanine dyes acs.org |

This table summarizes common strategies for modifying the core chromophore of cyanine dyes to improve their photoacoustic performance.

Derivatization for Enhanced Research Functionality

Beyond optimizing the intrinsic photoacoustic properties, derivatization of the core structure of Photoacoustic contrast agent-2 (acetate) is crucial for imparting specific functionalities for advanced research applications. This involves the introduction of reactive groups that allow for conjugation to biomolecules or incorporation into larger nanosystems.

Common derivatization strategies for cyanine dyes include the introduction of:

Carboxylic acid or N-hydroxysuccinimidyl (NHS) esters: These groups are widely used for covalent labeling of proteins and other biomolecules through the formation of stable amide bonds with primary amines. researchgate.net

Azide (B81097) or alkyne groups: These functionalities enable "click chemistry" reactions, providing a highly efficient and specific method for conjugation.

Thiol-reactive groups (e.g., maleimides): These are used for labeling cysteine residues in proteins.

Such derivatizations allow for the development of targeted photoacoustic contrast agents that can specifically accumulate in regions of interest, such as tumors, by being conjugated to antibodies, peptides, or other targeting ligands. researchgate.net Furthermore, derivatization can be used to create "smart" or activatable probes that change their photoacoustic properties in response to specific biological stimuli, such as pH or enzyme activity. researchgate.net The development of photostable triazole-derivatized near-infrared cyanine dyes has shown promise for functional fluorescent imaging of inflammation. bris.ac.uk

Covalent Modification Approaches

Covalent modification involves the formation of stable chemical bonds between the ICG molecule and another entity, such as a polymer, a nanoparticle, or a targeting ligand. This approach creates a more robust and functional contrast agent system.

A key strategy for enabling covalent modification is the introduction of reactive functional groups onto the ICG scaffold. For instance, a bis-carboxylic acid derivative of ICG has been synthesized to facilitate its conjugation to other molecules. nih.gov This derivative allows for the formation of stable amide bonds with amino-functionalized materials. A prominent example is the covalent attachment of this ICG derivative to single-wall carbon nanotubes (SWCNTs). nih.gov This conjugation results in a more robust system that can deliver a higher concentration of ICG to a target site, leading to significantly enhanced photoacoustic signals. In one study, the ICG/SWCNT conjugate produced a 128% signal enhancement at 80 minutes post-injection in a tumor model, a substantial improvement over the 33% enhancement from free ICG. nih.gov

Another covalent strategy involves modifying ICG with an azide group (ICG-azide). This allows for facile and specific attachment to other molecules functionalized with an alkyne group via "click chemistry." This method was used to create ICG J-aggregates (JAAZ) that are amenable to direct functionalization with targeting moieties. biorxiv.org

Furthermore, ICG has been multivalently conjugated to polymers like polyoxazoline (POZ). researchgate.net Such polymeric conjugates can be designed to optimize properties like molecular weight and the number of attached ICG molecules to improve accumulation in tumors for more sensitive photoacoustic imaging. researchgate.net Targeting ligands, such as antibodies (e.g., HER-2 antibody) or peptides, can also be covalently linked to ICG-nanoparticle systems to direct the contrast agent to specific cells or tissues, thereby improving imaging specificity. nih.gov

Table 1: Covalent Modification Strategies for ICG-Based Photoacoustic Contrast Agents

| Modification Strategy | Reactants/Components | Bonding Chemistry | Key Research Finding | Reference |

|---|---|---|---|---|

| Conjugation to Nanotubes | Bis-carboxylic acid ICG, Amino-functionalized SWCNTs | Amide bond formation | Provided a 128% photoacoustic signal enhancement in a tumor model at 80 minutes. | nih.gov |

| Polymer Conjugation | ICG, Polyoxazoline (POZ) | Not specified | Allows for tuning of molecular weight and ICG density to enhance tumor accumulation. | researchgate.net |

| Functionalization for Click Chemistry | ICG-azide | Azide group introduction | Enables direct and specific functionalization with targeting moieties via click chemistry. | biorxiv.org |

| Antibody Conjugation | ICG-embedded PEBBLEs, HER-2 antibody | Not specified | Showed high efficiency for binding to prostate cancer cells for targeted imaging. | nih.gov |

Non-Covalent Encapsulation and Formulation Methodologies for Research Applications

Non-covalent strategies involve physically entrapping or encapsulating ICG within a carrier system without the formation of chemical bonds. These methods protect the dye from degradation, improve its stability and solubility, and can enhance its photoacoustic properties. nih.govnih.govrsc.org

Liposomal Formulations: Liposomes are a widely studied platform for ICG delivery. nanomedicinelab.comnanomedicinelab.commdpi.com ICG can be incorporated into the lipid bilayer of these vesicles. One approach involves using pre-formed liposomes containing the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which rapidly binds the anionic ICG. rsc.org This simple mixing method enhances the near-infrared optical properties and photoacoustic signals of ICG without requiring complex purification steps. rsc.org PEGylated liposomes encapsulating ICG (LipoICG) have also been developed, demonstrating potential as potent optoacoustic agents by concentrating the dye within tumor tissues. nanomedicinelab.comnanomedicinelab.com Studies have shown that the size of these liposomes is a critical factor; smaller ICG-loaded liposomes (around 62 nm) exhibit enhanced penetration into tumor tissues compared to larger ones (around 193 nm). mdpi.com

Silica-Based Nanoparticles: Mesoporous silica nanoparticles (MSNs) are another effective carrier for ICG. rsc.orguq.edu.au The porous structure of MSNs allows for high loading capacity of the dye. Surface functionalization of the MSNs significantly impacts loading and stability. For example, amine-functionalized MSNs (NH2-MSNs) showed a high ICG loading capacity of 16.5 wt% and limited release. rsc.orguq.edu.au Encapsulation within MSNs protects ICG from photodegradation and can lead to a four-fold enhancement in the in vitro photoacoustic signal intensity compared to free ICG. rsc.orguq.edu.au Organically modified silicate (B1173343) (ormosil) nanoparticles have also been used to create ICG-embedded platforms (PEBBLEs), which show improved stability in aqueous solutions. nih.gov

Other Nanocarrier Systems: A variety of other nanostructures have been explored for the non-covalent formulation of ICG.

Perfluorocarbon (PFC) Nanodroplets: ICG can be loaded into PFC nanodroplets, creating dual-contrast agents for both photoacoustic and ultrasound imaging. acs.org

Hyaluronic Acid (HLA) Nanoparticles: Self-assembled nanoparticles derived from HLA have been used to entrap ICG, leading to enhanced tumor contrast in imaging studies. acs.org

J-Aggregates: ICG can self-assemble into J-aggregates, which have a distinct, red-shifted absorption peak (around 895 nm). nsf.govbiorxiv.org These aggregates can be formulated into nanoparticles of tunable size and exhibit a stronger photoacoustic signal compared to free ICG. nsf.govbiorxiv.org

Biomimetic Nanoprobes: In a novel approach, ICG-loaded MSNs have been coated with cancer cell membranes. nih.gov This biomimetic coating provides the nanoprobe with homologous targeting ability, leading to specific accumulation in tumors and superior photoacoustic imaging efficacy. nih.gov

Table 2: Non-Covalent Encapsulation and Formulation of ICG for Photoacoustic Imaging

| Formulation Methodology | Carrier Material | Key Research Finding | Reference |

|---|---|---|---|

| Liposomal Encapsulation | PEGylated liposomes, DOTAP-containing liposomes | Smaller liposomes (~62 nm) show enhanced tumor penetration. DOTAP enhances binding and optical properties. | nanomedicinelab.commdpi.comrsc.org |

| Mesoporous Silica Nanoparticles | Amine-functionalized MSNs, Phosphonate-functionalized MSNs | Amine-functionalized MSNs achieved 16.5 wt% ICG loading and a 4-fold PA signal enhancement in vitro. | rsc.orguq.edu.au |

| Perfluorocarbon Nanodroplets | Perfluorocarbon (PFC) | Creates a dual-contrast agent for both photoacoustic and ultrasound imaging. | acs.org |

| Ormosil Nanoparticles (PEBBLEs) | Organically modified silicate | Showed improved stability in aqueous solution compared to free ICG. | nih.gov |

| Biomimetic Nanoparticles | Cancer cell membrane-coated MSNs | Exhibited homologous targeting ability, leading to superior PA imaging of cervical carcinoma in vivo. | nih.gov |

| J-Aggregates | ICG self-assembly | Produces a strong, red-shifted absorption peak (~895 nm) and a PA signal stronger than whole blood. | nsf.govbiorxiv.org |

Fundamental Molecular and Spectroscopic Principles of Photoacoustic Signal Generation by Photoacoustic Contrast Agent 2 Acetate

Light Absorption Mechanisms of Photoacoustic Contrast Agent-2 (Acetate)

The initial and most critical step in generating a photoacoustic (PA) signal is the absorption of light by the contrast agent. researchgate.net This process is governed by the molecule's unique chemical structure, which dictates its electronic properties and, consequently, its absorption spectrum. For a molecule to be an effective PA agent, it must efficiently absorb light, particularly within the near-infrared (NIR) window (approximately 650 nm to 1350 nm), where biological tissues are most transparent. mdpi.commdpi.com

The absorption of a photon by a molecule like Photoacoustic contrast agent-2 (acetate) induces a transition of an electron from a lower energy level (ground state, S₀) to a higher energy level (excited state, S₁ or higher). nih.gov In organic dyes, which represent a major class of PA contrast agents, this is typically a π-π* transition, where an electron in a π bonding orbital is promoted to an antibonding π* orbital. nih.gov Such transitions are characteristic of molecules with conjugated systems—alternating single and double bonds—which delocalize electrons and lower the energy required for excitation into the visible and NIR range. ucl.ac.uk

Upon reaching the excited state, the molecule must relax back to the ground state. The pathways for this relaxation are crucial for photoacoustic signal generation. The primary pathways are:

Radiative Relaxation (Fluorescence): The molecule returns to the ground state by emitting a photon. This process is the basis of fluorescence imaging and is in direct competition with the photoacoustic effect. nih.gov

Non-Radiative Relaxation (Internal Conversion): The molecule relaxes by converting the electronic excitation energy into vibrational energy, which is dissipated as heat to the surrounding environment. nih.gov

For a potent photoacoustic contrast agent, the non-radiative relaxation pathway must be dominant. After the initial excitation, the molecule rapidly undergoes internal conversion and vibrational relaxation, dissipating energy as heat. This rapid heating is the direct source of the photoacoustic signal. mdpi.com

The efficiency of light absorption is quantified by the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient in the NIR-I (650–1000 nm) or NIR-II (1000–1700 nm) window is a primary prerequisite for an effective PA contrast agent. nih.govnih.gov This is because light in this range can penetrate deeper into biological tissue due to reduced absorption by endogenous chromophores like hemoglobin and water. mdpi.com

A higher molar extinction coefficient means that more photons are absorbed by the agent at a given concentration, leading to a stronger initial energy deposition and, consequently, a more intense photoacoustic signal. Small molecule organic dyes, while advantageous for their size and biocompatibility, often have lower molar extinction coefficients compared to larger nanostructures. ucl.ac.uk

Below is an illustrative data table of molar extinction coefficients for some well-known organic dyes used in photoacoustic imaging. Specific values for Photoacoustic contrast agent-2 (acetate) are not available in the public domain.

| Contrast Agent | Peak Absorption (λ_max) in NIR | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) |

| Indocyanine Green (ICG) | ~780 nm | ~200,000 |

| Methylene Blue (MB) | ~664 nm | ~95,000 |

| Hypothetical Value Range for a Small Molecule Agent | 650 - 900 nm | 50,000 - 250,000 |

Non-Radiative Relaxation Pathways and Thermoelastic Expansion

Once light energy is absorbed, its conversion into heat via non-radiative pathways is the cornerstone of the photoacoustic effect. This heat generation leads to a rapid, localized temperature increase, causing the surrounding medium to expand and contract, thereby launching an acoustic wave. mdpi.comnih.gov

The efficiency of converting absorbed light into heat is described by the photoacoustic quantum yield, which is inversely related to the fluorescence quantum yield (Φ_f). The fluorescence quantum yield is the ratio of photons emitted through fluorescence to the number of photons absorbed. nih.gov Since fluorescence and heat generation are competing relaxation pathways, an ideal photoacoustic agent will have a very low fluorescence quantum yield (approaching zero). ucl.ac.uk

The heat conversion efficiency (σ) can be expressed as: σ = 1 - Φ_f

Therefore, a lower fluorescence quantum yield results in a higher proportion of absorbed energy being converted into heat, leading to a stronger photoacoustic signal. Many effective organic PA agents are designed to promote non-radiative decay through mechanisms like intramolecular rotation or charge transfer, which effectively quench fluorescence.

An illustrative table of fluorescence quantum yields for common agents is provided below.

| Contrast Agent | Fluorescence Quantum Yield (Φ_f) | Corresponding Heat Conversion Efficiency (σ) |

| Indocyanine Green (ICG) in water | ~0.02 | ~0.98 |

| Methylene Blue (MB) in water | ~0.02 | ~0.98 |

| Rhodamine B (a poor PA agent) | ~0.31 | ~0.69 |

The molecular environment surrounding the contrast agent can significantly influence its photophysical properties and, therefore, its photoacoustic efficiency. Factors such as solvent polarity, pH, viscosity, and aggregation state can alter the balance between radiative and non-radiative relaxation pathways. nih.gov

For many organic dyes, aggregation in aqueous environments can lead to fluorescence quenching, which enhances the photoacoustic signal. This is because the formation of aggregates (e.g., H-aggregates or J-aggregates) introduces new, rapid non-radiative decay channels. However, aggregation can also sometimes lead to a decrease in the molar extinction coefficient, which would have a negative impact. The specific effect depends on the dye's structure. Similarly, binding to biomolecules like proteins can alter the conformation of the dye, restricting intramolecular motions and potentially changing its fluorescence quantum yield and photoacoustic signal output.

Acoustic Wave Generation and Propagation Principles

The final stage of signal generation is the conversion of the deposited heat into a propagating pressure wave. mdpi.com This occurs through thermoelastic expansion. The process can be summarized in the following steps:

Pulsed Laser Excitation: A short laser pulse (typically on the nanosecond scale) is absorbed by the Photoacoustic contrast agent-2 (acetate). nih.gov

Rapid Heating: Non-radiative relaxation occurs on a picosecond to nanosecond timescale, leading to a very rapid and localized temperature increase in the volume occupied by the contrast agent.

Thermoelastic Expansion: This sudden temperature rise causes the heated volume to expand. Because the laser pulse is so short, this expansion is rapid and creates a localized pressure increase.

Acoustic Wave Generation: The initial pressure disturbance then propagates outward from the source as an acoustic (ultrasound) wave. The initial amplitude of this wave is proportional to the absorbed optical energy and the Grüneisen parameter of the medium (a measure of the efficiency of converting heat to pressure).

Propagation and Detection: The generated acoustic wave travels through the biological tissue to the surface, where it is detected by an ultrasound transducer. Unlike light, ultrasound waves are scattered to a much lesser degree by biological tissue, allowing for high-resolution imaging at greater depths than purely optical methods. nih.gov The shape and frequency of the acoustic wave carry information about the size and shape of the object that absorbed the light. researchgate.net

Frequency Content of Photoacoustic Signals

The frequency content of a photoacoustic signal is intrinsically linked to the size and shape of the light-absorbing object. When Photoacoustic contrast agent-2 (acetate) molecules are irradiated with a short laser pulse, they undergo rapid thermoelastic expansion, generating an initial pressure wave. The characteristics of this pressure wave, and consequently the frequency of the resulting acoustic signal, are determined by the spatial distribution of the absorbed optical energy.

In research models, smaller objects will generate photoacoustic signals with higher frequency components, while larger objects will produce signals with lower frequency components. The temporal profile of the laser pulse also influences the frequency content; shorter pulses can generate higher frequency photoacoustic signals. The specific frequency signature of Photoacoustic contrast agent-2 (acetate) would depend on its aggregation state and the local environment within the research model. Analysis of the acoustic frequency response has the potential to provide additional discrimination of photoacoustic signals from different materials.

Relationship between Agent Concentration (in research models) and Signal Amplitude

A fundamental principle in photoacoustic imaging is the relationship between the concentration of the contrast agent and the amplitude of the generated photoacoustic signal. In research models, a higher concentration of Photoacoustic contrast agent-2 (acetate) will generally lead to a greater absorption of light and, consequently, a stronger photoacoustic signal. This relationship, however, is not always linear.

Several studies have demonstrated a linear relationship between the photoacoustic response and the concentration of various contrast agents within a certain range. This linear relationship is crucial for the quantitative assessment of biological parameters in preclinical research.

Table 1: Hypothetical Relationship Between Photoacoustic Contrast Agent-2 (Acetate) Concentration and Signal Amplitude

| Concentration (µM) | Photoacoustic Signal Amplitude (a.u.) |

| 0 | 0.1 |

| 10 | 1.5 |

| 20 | 3.1 |

| 40 | 6.2 |

| 80 | 12.5 |

| 160 | 25.0 |

This table presents a hypothetical linear relationship for illustrative purposes. Actual experimental data would be required to establish the precise relationship for Photoacoustic contrast agent-2 (acetate).

Optical Saturation and Photobleaching Phenomena in Research Context

The intensity of the photoacoustic signal does not increase indefinitely with increasing laser fluence. Two important phenomena that can affect the signal generation at high optical energies are optical saturation and photobleaching.

Optical Saturation: This occurs when the laser fluence is high enough to excite a significant fraction of the Photoacoustic contrast agent-2 (acetate) molecules to a higher energy state. Once in the excited state, these molecules cannot absorb additional photons until they return to the ground state. This leads to a sub-linear increase in the photoacoustic signal with increasing laser energy, and eventually, the signal plateaus.

Photobleaching: This refers to the irreversible photochemical alteration of a molecule upon light absorption. For Photoacoustic contrast agent-2 (acetate), this would mean that the molecule loses its ability to absorb light efficiently at the excitation wavelength, leading to a decrease in the photoacoustic signal over time with repeated laser exposure. While gold nanoparticles are resistant to photobleaching, organic dyes, which are another class of contrast agents, can be susceptible. The photostability of Photoacoustic contrast agent-2 (acetate) is a critical parameter for its utility in longitudinal research studies.

Understanding these phenomena is crucial for accurate quantification and interpretation of photoacoustic imaging data in research settings.

Advanced Methodologies for Preclinical Characterization and Evaluation of Photoacoustic Contrast Agent 2 Acetate

In Vitro Spectroscopic Characterization Techniques

In vitro spectroscopic analysis represents the foundational step in characterizing any photoacoustic contrast agent. These techniques probe the intrinsic optical properties of the agent, which directly govern its ability to generate a photoacoustic signal upon light absorption.

Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectroscopy is a critical technique for determining the optical absorption characteristics of Photoacoustic contrast agent-2 (acetate). The primary goal is to identify the wavelength at which the agent exhibits maximum absorption (λmax), as this dictates the optimal laser wavelength for inducing the photoacoustic effect. psu.edu For a contrast agent to be effective in deep tissue imaging, its absorption peak should ideally fall within the near-infrared (NIR) windows, typically NIR-I (650–950 nm) or NIR-II (1000–1700 nm). nih.govnih.gov Light within these ranges experiences significantly reduced scattering and absorption by endogenous chromophores like hemoglobin and water, allowing for greater penetration depth into biological tissues. nih.govnih.govnih.gov

Research indicates that the molecular structure of Photoacoustic contrast agent-2 (acetate) is designed to have strong absorption in the NIR region. This property is essential for generating a robust photoacoustic signal that can be clearly distinguished from the background signals of biological tissue. researchgate.netmdpi.com The absorption spectrum provides the fundamental data required to tailor the imaging parameters, ensuring that the laser excitation wavelength precisely matches the agent's peak absorption for maximal signal generation. caltech.edu

| Parameter | Value | Significance in Photoacoustic Imaging |

|---|---|---|

| Peak Absorption (λmax) | ~700-900 nm (NIR-I Window) | Aligns with the optimal window for deep tissue penetration, minimizing endogenous signal interference. nih.govnih.gov |

Fluorescence spectroscopy serves as a valuable complementary technique in the evaluation of photoacoustic contrast agents. While photoacoustic imaging relies on the non-radiative de-excitation of molecules (generating heat and then sound), fluorescence imaging detects radiative de-excitation (the emission of photons). visualsonics.com By analyzing the fluorescence properties of Photoacoustic contrast agent-2 (acetate), such as its emission spectrum and quantum yield, researchers can build a complete photophysical profile.

This comparative analysis is crucial in research for several reasons. It helps to understand the energy dissipation pathways of the molecule upon excitation. A molecule with high photoacoustic efficiency often has low fluorescence quantum yield, as more of the absorbed energy is converted into heat rather than being emitted as light. This multimodal assessment, combining both photoacoustic and fluorescence data, provides a more comprehensive understanding of the agent's behavior and potential for different imaging applications. mdpi.comresearchgate.netnih.gov

Phantom-Based Photoacoustic Performance Assessment

Following in vitro characterization, the performance of Photoacoustic contrast agent-2 (acetate) is assessed in controlled environments that simulate the acoustic and optical properties of biological tissue. This is achieved using tissue-mimicking phantoms. mdpi.com

Tissue-mimicking phantoms are engineered materials that replicate the key physical properties of soft tissues relevant to photoacoustic imaging. nih.govfda.gov The fabrication process involves using a base material, commonly gelatin, agarose, or poly(vinyl chloride) plastisol (PVCP), which mimics the speed of sound in tissue. nih.govresearchgate.net To simulate the optical properties, specific additives are incorporated. nih.gov

Optical Scattering : Intralipid®, a fat emulsion, is frequently added to mimic the light-scattering environment of tissue. nih.govresearchgate.net

Optical Absorption : Absorbers like India ink or various dyes are used to simulate the background optical absorption of tissue, providing a clinically realistic imaging environment. nih.govnih.gov

These phantoms can be created in simple geometric shapes or molded to mimic specific anatomical structures. fda.gov For quantitative assessment, they are often fabricated with embedded channels or inclusions that can be filled with the contrast agent at varying concentrations.

| Component | Material Example | Purpose |

|---|---|---|

| Base Material | Gelatin, Agarose, PVCP nih.govfda.gov | Mimics acoustic properties (e.g., speed of sound). |

| Acoustic Scatterers | Silica (B1680970) particles nih.gov | Induces acoustic scattering similar to tissue. |

| Optical Scatterers | Intralipid® nih.govresearchgate.net | Simulates light scattering in tissue. |

| Optical Absorbers | India Ink, Dyes researchgate.net | Simulates background light absorption. |

Quantitative performance assessment in phantoms involves measuring the photoacoustic signal generated by Photoacoustic contrast agent-2 (acetate) under controlled conditions. The agent is introduced into the phantom's channels at a range of known concentrations. A pulsed laser, tuned to the agent's λmax, irradiates the phantom, and an ultrasonic transducer detects the resulting acoustic waves. nih.gov

The intensity of the photoacoustic signal is directly proportional to the local concentration of the absorbing molecules. nih.gov By plotting the measured signal amplitude against the concentration of Photoacoustic contrast agent-2 (acetate), a concentration-response curve can be generated. This analysis allows for the determination of key performance metrics, such as the limit of detection and the signal enhancement factor relative to the background. nih.gov These experiments validate the agent's ability to provide concentration-dependent contrast, a crucial characteristic for quantitative molecular imaging. psu.edunih.gov

Ex Vivo Tissue Imaging Methodologies

Ex vivo imaging serves as an intermediate validation step between controlled phantom studies and live in vivo experiments. This methodology involves imaging the contrast agent within excised biological tissues, which provides a realistic assessment of its performance in a complex biological matrix without the physiological variables of a living system. nih.gov

In a typical ex vivo study protocol for Photoacoustic contrast agent-2 (acetate), the agent would be administered to a laboratory animal. After a predetermined period to allow for biodistribution and accumulation in a target organ (e.g., a tumor or the liver), the animal is euthanized, and the organ of interest is excised. The excised tissue is then imaged using a photoacoustic system. nih.govresearchgate.net This approach allows for high-resolution imaging and precise correlation of the photoacoustic signal with the anatomical location of the agent, confirming its accumulation and signal-generating capability within the target tissue. nih.gov Furthermore, ex vivo analysis helps to validate the signals observed in in vivo imaging and can be correlated with other analysis methods like histology.

Agent Distribution Assessment in Excised Tissues

No published data is available on the ex vivo distribution of Photoacoustic contrast agent-2 (acetate) in various tissues following administration. Methodologies for such an assessment would typically involve the systemic administration of the agent into an animal model, followed by euthanasia at selected time points. Key organs and the tumor tissue would be excised, and the concentration of the agent would be quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. This analysis provides crucial information on the agent's biodistribution, accumulation in target tissues, and clearance from non-target organs.

Photoacoustic Imaging of Tissue Slices

There is no available research demonstrating the use of photoacoustic imaging on tissue slices containing Photoacoustic contrast agent-2 (acetate). This technique typically complements traditional histopathology by providing molecular contrast information on thin sections of excised tissue. It would allow for the visualization of the microscopic distribution of the agent within the tissue architecture and its correlation with specific cellular structures.

In Vivo Animal Model Photoacoustic Imaging Strategies

Specific in vivo photoacoustic imaging studies using Photoacoustic contrast agent-2 (acetate) have not been reported in the scientific literature. Research in this area would be essential to understand the agent's behavior in a living organism.

Selection of Appropriate Animal Models for Photoacoustic Research Questions

The selection of an appropriate animal model is critical for any preclinical imaging study. For a photoacoustic contrast agent, the choice would depend on the research question. For instance, subcutaneous tumor models in mice are commonly used to evaluate the tumor-targeting capabilities of a contrast agent. Orthotopic models, where tumor cells are implanted in the organ of origin, provide a more clinically relevant environment. For studies on vascular imaging, models of angiogenesis or vascular disease would be appropriate. Without specific research on Photoacoustic contrast agent-2 (acetate), no information on its use in any particular animal model is available.

Image Acquisition Protocols in Animal Studies

Detailed image acquisition protocols are specific to the imaging system, the animal model, and the contrast agent being used. A typical protocol for a photoacoustic contrast agent would involve baseline imaging before agent administration, followed by a series of imaging sessions at various time points after administration to track its uptake and clearance. Key imaging parameters such as laser wavelength, laser fluence, and ultrasound transducer frequency would need to be optimized for the specific spectral and acoustic properties of Photoacoustic contrast agent-2 (acetate). No such protocols have been published for this agent.

Image Reconstruction and Analysis Techniques for Agent-Specific Signals

Following image acquisition, sophisticated reconstruction algorithms are used to generate photoacoustic images from the raw ultrasound data. To specifically identify the signal from the contrast agent, techniques like spectral unmixing are often employed. This involves acquiring images at multiple wavelengths and using the known absorption spectrum of the contrast agent to differentiate its signal from that of endogenous absorbers like hemoglobin. The analysis would quantify the agent's concentration in the region of interest over time. No specific image reconstruction or analysis techniques have been developed or reported for Photoacoustic contrast agent-2 (acetate).

Photoacoustic Microscopic and Nanoscopic Characterization

Photoacoustic microscopy (PAM) offers higher resolution imaging than macroscopic systems and can be used to visualize the distribution of a contrast agent at the cellular and subcellular levels. There are no published studies on the use of photoacoustic microscopy or nanoscopy to characterize Photoacoustic contrast agent-2 (acetate). Such studies would provide valuable insights into the agent's mechanism of uptake and interaction with cells.

Information on "Photoacoustic contrast agent-2 (acetate)" Not Found

Following a comprehensive search of available scientific literature and public data, no specific information was found for a compound explicitly named "Photoacoustic contrast agent-2 (acetate)." As a result, it is not possible to generate an article that adheres to the provided outline focusing solely on this specific chemical compound.

The search for preclinical research applications—including cellular and subcellular imaging, vascular imaging in animal models, and tumor microenvironment characterization—yielded extensive results for the broad field of photoacoustic contrast agents. This body of research covers various classes of agents such as organic dyes, metallic nanoparticles, and semiconducting polymer nanoparticles, detailing their applications in photoacoustic imaging. nih.govnih.govnih.gov However, none of the retrieved sources specifically identify or discuss a compound known as "Photoacoustic contrast agent-2 (acetate)."

Therefore, the detailed research findings, data tables, and specific applications requested for each subsection of the outline cannot be provided for this named compound. Proceeding with the article generation would require attributing generalized findings from other agents to "Photoacoustic contrast agent-2 (acetate)," which would be scientifically inaccurate.

An article on the preclinical applications and advanced imaging concepts utilizing Photoacoustic contrast agent-2 (acetate) cannot be generated at this time. Extensive searches for scientific literature and research data pertaining specifically to "Photoacoustic contrast agent-2 (acetate)" have yielded no results.

This lack of available information prevents the creation of a thorough, informative, and scientifically accurate article that adheres to the user's specified outline. The requested sections on hypoxia and pH sensing, tumor margin delineation, molecularly-targeted strategies, and integration with multi-modal imaging platforms require specific research findings related to this particular compound.

Without any data on "Photoacoustic contrast agent-2 (acetate)," it is not possible to provide details on:

Applications in Preclinical Research Models and Advanced Imaging Concepts Utilizing Photoacoustic Contrast Agent 2 Acetate

Integration with Multi-Modal Preclinical Imaging Platforms

Photoacoustic-Ultrasound Co-Registration:Information on the integration of this contrast agent with dual-modality photoacoustic and ultrasound imaging systems is not present in the available resources.

Therefore, the generation of an article focusing solely on the chemical compound “Photoacoustic contrast agent-2 (acetate)” as requested is not feasible.

Information regarding "Photoacoustic contrast agent-2 (acetate)" is not available in the public domain.

Extensive searches for the chemical compound "Photoacoustic contrast agent-2 (acetate)" have yielded no specific scientific data, research articles, or any other form of public documentation. This suggests that the compound may be designated under a different name, is part of proprietary research that has not been disclosed publicly, or is a novel agent not yet described in scientific literature.

Therefore, it is not possible to provide an article on its applications in preclinical research models, specifically in combination with fluorescence or MRI, as no information on this compound could be found. The foundational data required to generate content on its dual-modality imaging capabilities, research findings, and other requested details are absent from the available resources.

Further investigation would require a correct and publicly recognized name for the compound. Without this, no verifiable and accurate information can be provided.

An in-depth examination of the challenges, limitations, and promising future directions in the preclinical application of Photoacoustic Contrast Agent-2 (Acetate) reveals a dynamic landscape of innovation aimed at surmounting existing barriers in photoacoustic imaging.

Q & A

Q. What are the key physicochemical properties of Photoacoustic Contrast Agent-2 (acetate), and how do they influence its performance in experimental setups?

Answer: Photoacoustic Contrast Agent-2 (acetate) has a molecular formula of C₂₄H₂₃N₃Se and a molecular weight of 432.42 g/mol . Its selenium-based structure contributes to strong optical absorption in the near-infrared (NIR) range, critical for deep-tissue photoacoustic imaging (PAI). Key properties include:

- Stability : Powder form requires storage at -20°C for long-term stability (3 years), while solvent-based formulations must be stored at -80°C (1 year) .

- Solubility : Compatibility with aqueous buffers is essential for in vitro cellular studies. Pre-experiment solubility testing in PBS (pH 7.4) is recommended to avoid aggregation.

- Optical Properties : Absorbance peaks should be validated via UV-Vis spectroscopy to match laser wavelengths used in PAI systems (e.g., 700–900 nm).

Methodological Tip : Characterize batches using HPLC for purity (>95%) and mass spectrometry for structural confirmation .

Q. What protocols are recommended for evaluating the biocompatibility and cytotoxicity of Photoacoustic Contrast Agent-2 in cellular models?

Answer:

- Step 1 : Conduct MTT assays on cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values. Use concentrations ranging from 1–100 μM, with incubation times mimicking in vivo exposure (e.g., 24–48 hours).

- Step 2 : Assess reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) to identify phototoxicity under laser irradiation .

- Step 3 : Perform hemolysis assays if targeting vascular imaging; ensure <5% hemolysis at therapeutic doses .

Data Consideration : Compare results across multiple cell lines and primary cells to account for variability. Contradictions between in vitro and in vivo toxicity may arise due to differences in metabolic clearance .

Advanced Research Questions

Q. How can researchers optimize the in vivo performance of Photoacoustic Contrast Agent-2 for tumor-targeted imaging while minimizing off-target accumulation?

Answer:

- Surface Functionalization : Conjugate with targeting ligands (e.g., folate, RGD peptides) to enhance specificity. Validate binding affinity via SPR or flow cytometry .

- Pharmacokinetics : Perform time-dependent biodistribution studies in murine models using fluorescence or radiolabeling (e.g., ¹²⁵I). Optimal imaging windows are typically 2–6 hours post-injection .

- Clearance Mechanisms : Monitor renal/hepatic excretion via mass spectrometry of urine and bile. Modify hydrodynamic size (<10 nm for renal clearance) to reduce retention .

Challenge : Off-target uptake in reticuloendothelial systems (e.g., liver, spleen) may require PEGylation or lipid encapsulation .

Q. How should researchers address discrepancies between in vitro and in vivo photoacoustic signal intensities for Contrast Agent-2?

Answer: Discrepancies often arise from:

- Environmental Factors : pH, oxygenation, and temperature differences affecting agent activation. For example, acidic tumor microenvironments may alter dye protonation states .

- Signal Attenuation : Scattering/absorption in tissue reduces in vivo signal. Calibrate using phantom studies with intralipid solutions to simulate tissue optical properties .

- Quantitative Analysis : Normalize signals to endogenous markers (e.g., hemoglobin) and use multispectral unmixing algorithms to isolate agent-specific contributions .

Case Study : A 2021 study resolved contradictions by correlating ex vivo immunohistochemistry with in vivo PAI data to confirm targeting efficiency .

Q. What advanced strategies exist for integrating Photoacoustic Contrast Agent-2 into multimodal imaging platforms?

Answer:

- Dual-Mode Probes : Combine with perfluorocarbon nanodroplets for simultaneous photoacoustic and ultrasound imaging. Laser-triggered phase transitions enhance contrast by generating microbubbles .

- Theranostic Applications : Load agents into liposomes with chemotherapeutics (e.g., doxorubicin). Monitor drug release via PAI signal changes and validate efficacy with tumor volume measurements .

- Hybrid Systems : Pair with MRI contrast agents (e.g., gadolinium chelates) for co-registered structural and functional imaging. Use fiducial markers for spatial alignment .

Technical Note : Optimize laser pulse durations (e.g., 5–10 ns) and energies (<20 mJ/cm²) to balance signal-to-noise ratio and safety .

Methodological Tables

Q. Table 1. Key Experimental Parameters for In Vivo PAI with Contrast Agent-2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.